molecular formula C16H23N3O4 B6145662 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid CAS No. 1698951-97-1

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid

Cat. No.: B6145662
CAS No.: 1698951-97-1
M. Wt: 321.4
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Description

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a diazepane moiety and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the diazepane ring. The tert-butoxycarbonyl group is introduced to protect the amine functionalities during the synthesis. Common reagents used include di-tert-butyl dicarbonate and bases such as sodium hydroxide or 4-dimethylaminopyridine . The reaction conditions often involve aqueous or organic solvents like tetrahydrofuran, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are designed to be efficient and sustainable, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. Conditions vary depending on the desired reaction, with temperatures ranging from ambient to elevated, and solvents such as dichloromethane, methanol, or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then participate in further functionalization .

Scientific Research Applications

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid is unique due to its combination of a pyridine ring, diazepane moiety, and tert-butoxycarbonyl group. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications .

Properties

CAS No.

1698951-97-1

Molecular Formula

C16H23N3O4

Molecular Weight

321.4

Purity

95

Origin of Product

United States

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